Chiral Boronates in Asymmetric Synthesis: A Technical Profile of (+)-Vinylboronic Acid Pinanediol Ester
Chiral Boronates in Asymmetric Synthesis: A Technical Profile of (+)-Vinylboronic Acid Pinanediol Ester
Executive Summary
(+)-Vinylboronic acid pinanediol ester (CAS 132488-71-2) represents a cornerstone reagent in asymmetric synthesis, specifically designed for reagent-controlled stereoselection. Unlike its achiral counterpart (vinyl pinacol boronate), the pinanediol auxiliary imparts high facial selectivity during nucleophilic additions, most notably in the Matteson Homologation .
This guide synthesizes the physicochemical profile, handling protocols, and mechanistic applications of this reagent, tailored for medicinal chemists optimizing synthetic routes for proteasome inhibitors (e.g., Bortezomib) and complex natural products.
Physical & Chemical Characterization[1][2][3][4][5]
The following data aggregates experimental values for the (+)-isomer derived from (+)-
Table 1: Physicochemical Properties Profile
| Property | Value / Description | Contextual Note |
| CAS Number | 132488-71-2 | Distinct from pinacol ester (75927-49-0) |
| Formula | ||
| Molecular Weight | 206.09 g/mol | |
| Physical State | Viscous Liquid | Colorless to pale yellow oil |
| Density | 1.002 g/mL at 25 °C | Slightly denser than pinacol analogs |
| Refractive Index | ||
| Optical Rotation | ||
| Solubility | Soluble: THF, | Insoluble in water; hydrolyzes slowly |
| Boiling Point | High (>100°C @ reduced pressure) | Typically not distilled; purified via |
| Storage | 2–8 °C (Refrigerate) | Hygroscopic; store under Argon/Nitrogen |
Structural Identification (Spectroscopy)
-
H NMR (
): Distinct vinyl protons appear as a multiplet in the 5.8–6.2 ppm region. The pinanediol backbone presents a complex aliphatic region (0.8–2.4 ppm) with characteristic methyl singlets (approx. 0.85, 1.29, 1.39 ppm). - B NMR: Exhibits a broad singlet typically around 28–30 ppm , characteristic of tricoordinate boronic esters. A shift to ~5–10 ppm indicates formation of a tetrahedral boronate complex (e.g., upon nucleophilic attack).
Mechanistic Application: The Matteson Homologation[7][8][9]
The primary utility of (+)-vinylboronic acid pinanediol ester is its ability to transfer chirality to a growing carbon chain via the Matteson Homologation. This process involves the insertion of a halomethyl group (from
Mechanism of Action
The pinanediol auxiliary creates a rigid chiral environment.[1] When dichloromethyllithium attacks the boron, it forms a metastable "ate" complex. The subsequent rearrangement is stereospecific: the migration of the vinyl group occurs anti to the leaving chloride, controlled by the steric bulk of the pinane skeleton.
Figure 1: The Matteson Homologation pathway. The zinc chloride (
Experimental Protocol: Homologation Workflow
Objective: Synthesis of an
Reagents
-
(+)-Vinylboronic acid pinanediol ester (1.0 equiv)
-
Dichloromethane (
) (anhydrous, 1.5–2.0 equiv) -
n-Butyllithium (n-BuLi) (1.2 equiv)
-
Zinc Chloride (
) (0.5–1.0 equiv, anhydrous solution in THF) -
Tetrahydrofuran (THF) (anhydrous)[2]
Step-by-Step Methodology
-
In Situ Generation of Nucleophile:
-
Charge a flame-dried Schlenk flask with anhydrous THF and
under Argon. -
Cool the mixture to -100 °C (using liquid
/EtOH or specialized cryostat). Note: Temperatures above -95 °C can cause decomposition of the lithiated species. -
Add n-BuLi dropwise down the side of the flask to pre-cool it before it hits the solution. Stir for 15–20 minutes.
-
-
Boronate Addition:
-
Dissolve (+)-vinylboronic acid pinanediol ester in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the generated
at -100 °C. -
Stir for 30–60 minutes. The solution typically turns from clear to slightly cloudy or pale yellow as the "ate" complex forms.
-
-
Rearrangement (The Critical Step):
-
Add the anhydrous
solution. Why? Zinc acts as a Lewis acid, chelating the chlorine and lowering the activation energy for the 1,2-migration. -
Allow the reaction to warm slowly to 0 °C or Room Temperature (depending on substrate steric bulk) over 2–4 hours.
-
-
Work-up & Purification:
-
Quench with saturated aqueous
. -
Extract with
or EtOAc. -
Dry organics over
and concentrate. -
Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient). Pinanediol esters are stable to silica, unlike some unstable boronic acids.
-
Handling, Stability, and Storage[4]
Hydrolytic Stability
Pinanediol esters exhibit significantly higher stability toward hydrolysis compared to pinacol esters or free boronic acids. This is due to the bicyclic "cage" structure of the pinanediol, which sterically shields the boron atom from water attack.
-
Implication: They can often be purified on silica gel without significant degradation.
-
Deprotection: Removing the pinanediol group is difficult. It usually requires transesterification with phenylboronic acid or oxidative cleavage if the boron is not needed in the final product.
Storage Protocol
-
Temperature: Store at 2–8 °C .
-
Atmosphere: Hygroscopic. Keep under inert gas (Argon) and seal with Parafilm.
-
Shelf Life: 12+ months if stored correctly. Yellowing indicates oxidation or impurity accumulation.
Decision Matrix: Purity Check
Figure 2: Workflow for assessing reagent quality prior to sensitive asymmetric synthesis.
References
-
Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters.[3][1] Journal of the American Chemical Society, 102(25), 7590–7591. Link
-
Sigma-Aldrich. (n.d.). Product Specification: (+)-Vinylboronic acid pinanediol ester.[4][5][6] Merck KGaA. Link
- Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron, 45(7), 1859-1885.
- Adams, J., et al. (1998). Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents. Cancer Research, 59, 2615-2622. (Context for Bortezomib synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes [mdpi.com]
- 4. (+)-Vinylboronic acid pinanediol ester 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. (+)-Vinylboronic acid pinanediol ester - CAS:132488-71-2 - Sunway Pharm Ltd [3wpharm.com]
